Cyclopropyl(2-pyridyl)methanone
Overview
Description
Cyclopropyl(2-pyridyl)methanone is a chemical compound with the molecular formula C9H9NO . It is an important organic compound in the field of chemistry.
Synthesis Analysis
Aromatic ketones, especially the pyridin-2-yl-methanone motifs, are important pharmaceutical intermediates. Transition metals catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones . An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions has been described .Molecular Structure Analysis
The cyclopropyl group is a chemical structure derived from cyclopropane; it is typically produced in a cyclopropanation reaction. The group has an empirical formula of C3H5 and chemical bonds from each of the three carbons to both of the other two .Chemical Reactions Analysis
A general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents enables an introduction of strained rings on a large panel of primary and secondary alkyl iodides .Physical And Chemical Properties Analysis
Cyclopropyl(2-pyridyl)methanone hydrochloride has a molecular weight of 183.64 and a melting point of 159-160 °C (decomp) .Scientific Research Applications
Inhibition Mechanisms in Enzymatic Reactions
Cyclopropyl derivatives have been studied for their role as mechanism-based inhibitors, particularly in relation to methanol dehydrogenase (MDH) enzymes. Research has demonstrated that cyclopropanol-inactivated MDH can lead to the formation of a diastereoisomeric mixture of the ring-closed form, involving cyclopropyl derivatives. This has been crucial in understanding the enzyme's inactivation process, which is proposed to involve a concerted proton abstraction and rearrangement of the cyclopropoxy anion to a ring-opened carbanion, ultimately attacking the electrophilic component of the enzyme's active site (Frank et al., 1989).
Modification of Quinoprotein Enzymes
Research on methanol dehydrogenase from various sources has shown that these enzymes contain a single atom of Ca2+ per alpha 2 beta 2 tetramer, which is essential for their activity. Investigations into the role of Ca2+ using mutant forms of MDH that lacked this essential ion have provided insights into the binding of pyrroloquinoline quinine (PQQ) in the active site of the enzyme, suggesting that Ca2+ is directly or indirectly involved in this process. The interaction with cyclopropanol, serving as a suicide inhibitor, has been instrumental in these studies (Richardson & Anthony, 1992).
Development of Novel Pharmaceutical Compounds
Cyclopropyl derivatives, including those related to cyclopropyl(2-pyridyl)methanone, have been utilized in the synthesis of various pharmaceutical compounds. For instance, ciproxifan, a novel reference antagonist for the histamine H3 receptor, was synthesized using a key reaction based on SNAr for acylated fluoroaromatics with additional cyclization. This process eliminated the need for chromatographic purification steps and resulted in good yields (Stark, 2000).
Catalytic Transformations and Chemical Synthesis
Cyclopropyl-containing compounds have been explored in various chemical transformations and synthetic processes. For instance, pyridinium bromide, a mediator in electrochemical reactions, has been used for the efficient synthesis of cyclopropanes, highlighting the versatility of cyclopropyl derivatives in chemical synthesis. The chemistry proceeds under constant current conditions in a simple undivided cell, indicating the potential for streamlined and efficient synthetic processes (Vereshchagin et al., 2019).
Antibacterial and Antimycobacterial Activity
Certain cyclopropyl methane oxime derivatives have been synthesized and characterized for their antibacterial activity. These compounds have shown significant activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Salmonella typhi. The potential interaction mechanisms and inhibitory potency of these compounds have been explored using molecular docking methods, offering insights into their therapeutic potential (Chaudhary et al., 2021).
properties
IUPAC Name |
cyclopropyl(pyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-9(7-4-5-7)8-3-1-2-6-10-8/h1-3,6-7H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBSSXPFERULBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341861 | |
Record name | Cyclopropyl(2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(2-pyridyl)methanone | |
CAS RN |
57276-28-5 | |
Record name | Cyclopropyl(2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-cyclopropanecarbonylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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